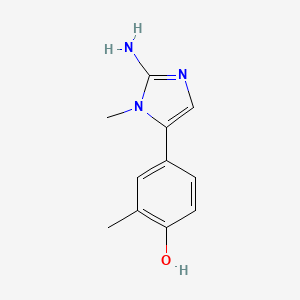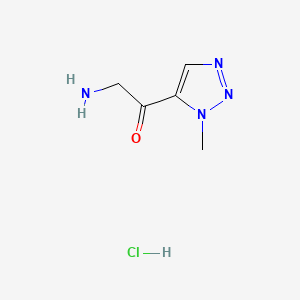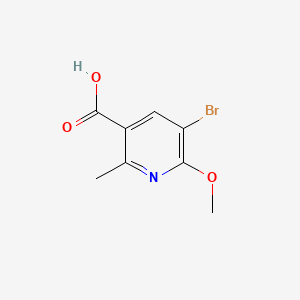
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol is a chemical compound characterized by the presence of an imidazole ring and a phenol group
Vorbereitungsmethoden
The synthesis of 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the phenol group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenol group, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or phenol ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenol group may also play a role in its biological effects by participating in hydrogen bonding or other interactions with biomolecules.
Vergleich Mit ähnlichen Verbindungen
4-(2-amino-1-methyl-1H-imidazol-5-yl)-2-methylphenol can be compared with other similar compounds, such as:
(1-Methyl-1H-imidazol-5-yl)methanol: This compound also contains an imidazole ring but lacks the phenol group, leading to different chemical and biological properties.
(2-amino-3-methyl-3H-imidazol-4-yl)methanol: Another similar compound with variations in the substitution pattern on the imidazole ring.
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-(2-amino-3-methylimidazol-4-yl)-2-methylphenol |
InChI |
InChI=1S/C11H13N3O/c1-7-5-8(3-4-10(7)15)9-6-13-11(12)14(9)2/h3-6,15H,1-2H3,(H2,12,13) |
InChI-Schlüssel |
VFFGJMTWBRKVLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CN=C(N2C)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane](/img/structure/B13475752.png)

![Tert-butyl 4,4'-dimethyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13475761.png)











